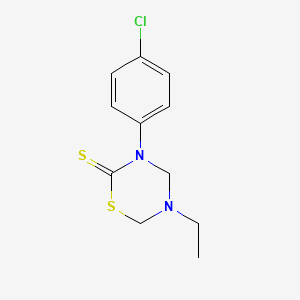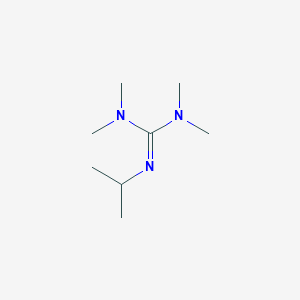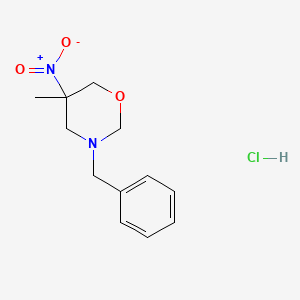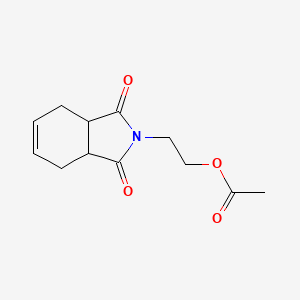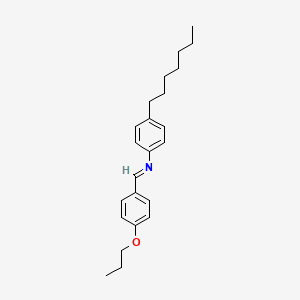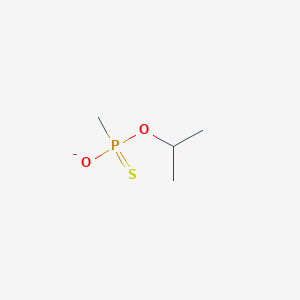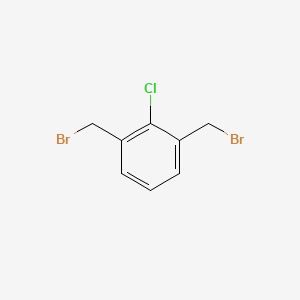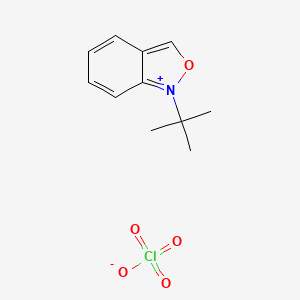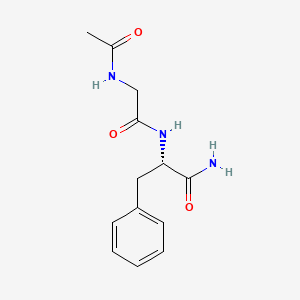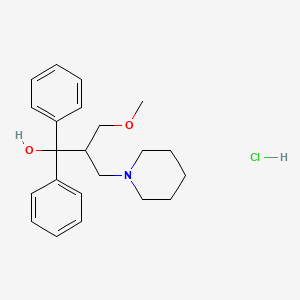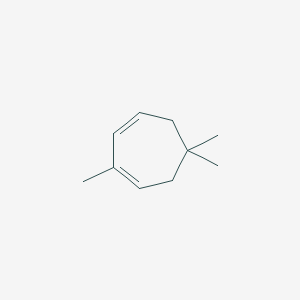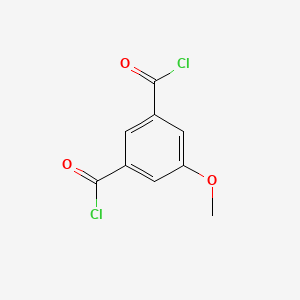
1,3-Benzenedicarbonyl dichloride, 5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1,3-Benzenedicarbonyl dichloride, 5-methoxy- can be synthesized through various synthetic routes. One common method involves the reaction of 5-methoxyisophthalic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction typically proceeds as follows: [ \text{C9H8O5} + 2 \text{SOCl2} \rightarrow \text{C9H6Cl2O3} + 2 \text{HCl} + \text{SO2} ]
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
化学反応の分析
1,3-Benzenedicarbonyl dichloride, 5-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride groups can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the acyl chloride groups can hydrolyze to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols under specific conditions.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and reducing agents such as lithium aluminum hydride (LiAlH4) . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,3-Benzenedicarbonyl dichloride, 5-methoxy- has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates.
Material Science: It is employed in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1,3-Benzenedicarbonyl dichloride, 5-methoxy- involves its reactivity with nucleophiles due to the presence of acyl chloride groups . These groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, or other derivatives . The methoxy group may also influence the reactivity and stability of the compound .
類似化合物との比較
1,3-Benzenedicarbonyl dichloride, 5-methoxy- can be compared with other similar compounds such as:
1,3-Benzenedicarbonyl dichloride: Lacks the methoxy group, which may affect its reactivity and applications.
1,3-Benzenedicarbonyl dichloride, 5-chloro-: Contains a chloro group instead of a methoxy group, leading to different chemical properties and reactivity.
1,3-Benzenedicarbonyl dichloride, 5-hydroxy-: Contains a hydroxy group, which can significantly alter its reactivity and applications.
The presence of the methoxy group in 1,3-Benzenedicarbonyl dichloride, 5-methoxy- makes it unique and may provide specific advantages in certain applications .
特性
CAS番号 |
35227-77-1 |
|---|---|
分子式 |
C9H6Cl2O3 |
分子量 |
233.04 g/mol |
IUPAC名 |
5-methoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C9H6Cl2O3/c1-14-7-3-5(8(10)12)2-6(4-7)9(11)13/h2-4H,1H3 |
InChIキー |
CGXXBHCRXCEKCP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
